1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl groups, a hydroxy group, and a sulfanylidenepyrimidinone core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine. These intermediates undergo condensation reactions to form the iminomethyl group, followed by cyclization to form the pyrimidinone core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Techniques like crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one include:
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol: Shares the fluorophenyl group but differs in the core structure and functional groups.
1-(4-Fluorophenyl)-4-[4-(4-methoxyphenoxy)-1-piperidinyl]-1-butanone hydrochloride: Contains a fluorophenyl group and a piperidinyl moiety, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S/c19-12-3-1-11(2-4-12)9-21-10-15-16(24)22-18(26)23(17(15)25)14-7-5-13(20)6-8-14/h1-8,10,25H,9H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPOYGWJMMHQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(N(C(=S)NC2=O)C3=CC=C(C=C3)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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